1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone
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Overview
Description
1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon is a complex organic compound with the molecular formula C29H26ClNO2 and a molecular weight of 455.98 . This compound is known for its role as an impurity in Montelukast, a selective leukotriene D4-receptor antagonist used as an antiasthmatic .
Mechanism of Action
Target of Action
It is identified as an impurity of montelukast , a selective leukotriene D4-receptor antagonist . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Given its association with Montelukast
Biochemical Pathways
If it does interact with leukotriene receptors like Montelukast , it could potentially influence the leukotriene pathway, which plays a crucial role in inflammatory responses.
Pharmacokinetics
Its molecular weight is 455.975 , and it has a logP value of 6.58 , suggesting it is relatively lipophilic. These properties could influence its bioavailability and pharmacokinetics, but more research is needed for a comprehensive understanding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. The reaction conditions typically involve the use of chloroform and DMSO as solvents, with the compound being stored under inert atmosphere at -20°C .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the phenyl groups.
Substitution: Various substitution reactions can occur on the quinoline ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives and substituted phenyl compounds, which can have different pharmacological properties .
Scientific Research Applications
1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the impurities in Montelukast.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antiasthmatic properties.
Medicine: Studied for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
Montelukast: A selective leukotriene D4-receptor antagonist used as an antiasthmatic.
Quinoline Derivatives: Various compounds with similar quinoline structures, used in different pharmacological applications.
Uniqueness
1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon is unique due to its specific structure and role as an impurity in Montelukast. Its presence in pharmaceutical formulations necessitates thorough quality control to ensure the safety and efficacy of the final product .
Properties
IUPAC Name |
1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,33H,13,17H2,1-2H3/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXXYWBMAWLSOS-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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